N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, followed by the introduction of various functional groups through a series of reactions such as nucleophilic substitution, cyclization, and condensation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency. Advanced techniques such as automated synthesis and high-throughput screening may also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can be compared with other similar compounds, such as:
Cetylpyridinium chloride (CET): A compound with antimicrobial properties, often used in mouthwashes and disinfectants.
Domiphen bromide (DOM): Another antimicrobial agent, structurally similar to CET, used in various disinfectant formulations.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN5O5/c1-15-5-7-19-24(35)20(27-31-25(32-38-27)16-3-2-4-17(28)11-16)13-33(26(19)29-15)14-23(34)30-18-6-8-21-22(12-18)37-10-9-36-21/h2-8,11-13H,9-10,14H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVMVXQUZALAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=NC(=NO5)C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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